molecular formula C14H14N2O2S B7678133 N-[4-(pyridin-2-ylmethylsulfinyl)phenyl]acetamide

N-[4-(pyridin-2-ylmethylsulfinyl)phenyl]acetamide

Cat. No.: B7678133
M. Wt: 274.34 g/mol
InChI Key: HCHPUBGDPCZUNE-UHFFFAOYSA-N
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Description

N-[4-(pyridin-2-ylmethylsulfinyl)phenyl]acetamide, also known as PMSA, is a chemical compound that has been widely studied for its potential applications in scientific research. PMSA is a sulfoxide derivative of the widely used drug, N-phenylacetamide, and has been shown to have unique properties that make it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-[4-(pyridin-2-ylmethylsulfinyl)phenyl]acetamide is not fully understood, but it is believed to involve the formation of a reactive intermediate that can interact with various target molecules. This reactive intermediate may be involved in the activation of prodrugs or in the inhibition of enzyme activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cytochrome P450 enzymes and the activation of prodrugs. This compound has also been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(pyridin-2-ylmethylsulfinyl)phenyl]acetamide is its unique chemical structure, which allows it to interact with a variety of target molecules. This compound is also relatively easy to synthesize, making it a readily available tool for scientific research. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on N-[4-(pyridin-2-ylmethylsulfinyl)phenyl]acetamide, including studies on its potential applications in the treatment of cancer and oxidative stress-related diseases. Further research is also needed to fully understand the mechanism of action of this compound and to identify its target molecules. Additionally, the development of new synthetic methods for this compound may lead to the discovery of new analogs with unique properties and applications.

Synthesis Methods

N-[4-(pyridin-2-ylmethylsulfinyl)phenyl]acetamide can be synthesized through a multi-step process that involves the reaction of pyridine-2-carboxaldehyde with thioanisole to form the intermediate, 4-(pyridin-2-ylmethylsulfanyl)benzaldehyde. This intermediate is then oxidized to form the sulfoxide derivative, this compound.

Scientific Research Applications

N-[4-(pyridin-2-ylmethylsulfinyl)phenyl]acetamide has been used in a variety of scientific research applications, including studies on the activity of enzymes such as cytochrome P450 and aldehyde oxidase. This compound has also been shown to have potential as a prodrug for the treatment of cancer, as it is selectively activated by enzymes that are overexpressed in cancer cells.

Properties

IUPAC Name

N-[4-(pyridin-2-ylmethylsulfinyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-11(17)16-12-5-7-14(8-6-12)19(18)10-13-4-2-3-9-15-13/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHPUBGDPCZUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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